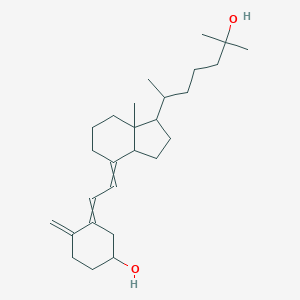

25-Hydroxycholecalciferol

描述

属性

CAS 编号 |

73809-05-9 |

|---|---|

分子式 |

C27H44O2 |

分子量 |

400.6 g/mol |

IUPAC 名称 |

(3E)-3-[(2E)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12+ |

InChI 键 |

JWUBBDSIWDLEOM-XHQRYOPUSA-N |

手性 SMILES |

CC(CCCC(C)(C)O)C1CCC\2C1(CCC/C2=C\C=C\3/CC(CCC3=C)O)C |

规范 SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

其他CAS编号 |

19356-17-3 |

Pictograms |

Acute Toxic; Health Hazard |

同义词 |

25 Hydroxycholecalciferol 25 Hydroxycholecalciferol Monohydrate 25 Hydroxyvitamin D 3 25 Hydroxyvitamin D3 25-Hydroxycholecalciferol 25-Hydroxycholecalciferol Monohydrate 25-Hydroxyvitamin D 3 25-Hydroxyvitamin D3 Anhydrous, Calcifediol Calcidiol Calcifediol Calcifediol Anhydrous Calcifediol, (3 alpha,5Z,7E)-Isomer Calcifediol, (3 beta,5E,7E)-Isomer Calderol Dedrogyl Hidroferol Monohydrate, 25-Hydroxycholecalciferol |

产品来源 |

United States |

Foundational & Exploratory

The Dawn of a New Era in Vitamin D Metabolism: The Discovery of 25-Hydroxycholecalciferol

An In-depth Technical Guide on the Pivotal Discovery that Revolutionized Our Understanding of Vitamin D

Introduction

The journey to understand the intricate workings of vitamin D has been marked by several groundbreaking discoveries. Among these, the identification of 25-hydroxycholecalciferol (25(OH)D₃), also known as calcifediol, stands as a monumental achievement. This discovery, spearheaded by the pioneering work of Hector F. DeLuca and his colleagues in the late 1960s, transformed the perception of vitamin D from a simple dietary factor to a prohormone that requires metabolic activation to exert its physiological effects. This technical guide provides a comprehensive overview of the history of the discovery of this compound, detailing the key experiments, methodologies, and quantitative data that led to its identification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this critical milestone in vitamin D research.

The Pre-Discovery Era: A Puzzle of Delayed Action

Prior to the late 1960s, the mechanism by which vitamin D exerted its anti-rachitic effects was a subject of intense debate. A significant puzzle was the observed time lag of 10-12 hours between the administration of vitamin D and the initiation of intestinal calcium transport. This delay suggested that vitamin D itself was not the direct-acting agent, hinting at the existence of one or more active metabolites. Early studies using radioactively labeled vitamin D of low specific activity failed to detect any such metabolites, leading some researchers to conclude that vitamin D acted directly.

The Breakthrough: Isolation and Identification of a More Polar Metabolite

The turning point came with the development of high specific activity radiolabeled vitamin D₃, specifically [1,2-³H]vitamin D₃, by DeLuca's laboratory. This allowed for the administration of physiological doses of the vitamin and the subsequent tracking of its metabolic fate with much greater sensitivity.

Experimental Protocol: Isolation of this compound from Porcine Plasma

The seminal work by Blunt, DeLuca, and Schnoes in 1968 detailed the isolation of a biologically active metabolite of vitamin D₃ from the plasma of pigs that had been administered large doses of the vitamin.[1]

1. Animal Model and Dosing:

-

Animal: Pigs were chosen due to the larger volume of blood that could be collected.

-

Dosage: 150,000 IU of vitamin D₃ daily for 26 days.

2. Extraction of Lipids:

-

Plasma was extracted using a modified Bligh and Dyer method with a chloroform-methanol (2:1, v/v) solvent system.

3. Chromatographic Separation:

-

The lipid extract was subjected to multiple chromatographic steps to isolate the metabolite.

-

Silicic Acid Column Chromatography: The initial separation was performed on a silicic acid column. The column was eluted with a gradient of diethyl ether in Skellysolve B (a brand of hexane). The metabolite, being more polar than vitamin D₃, eluted in the more polar fractions.

-

Celite Partition Chromatography: Further purification was achieved using a Celite partition column with a stationary phase of methanol-water and a mobile phase of Skellysolve B.

-

Thin-Layer Chromatography (TLC): The final purification step involved preparative TLC on silica (B1680970) gel plates.

-

4. Identification and Characterization:

-

The isolated metabolite was identified as this compound based on several lines of evidence:

-

Ultraviolet (UV) Absorption Spectroscopy: The metabolite exhibited a UV absorption spectrum characteristic of the vitamin D triene system, with a λmax at 265 nm.

-

Mass Spectrometry: High-resolution mass spectrometry provided the molecular formula and fragmentation pattern consistent with a hydroxyl group added to the side chain of cholecalciferol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis confirmed the presence of the additional hydroxyl group at the C-25 position.

-

Confirmation Through Chemical Synthesis

To definitively prove the structure and biological activity of the isolated metabolite, Blunt and DeLuca undertook its chemical synthesis in 1969.[2] The synthetic route started from cholesterol and involved a multi-step process to introduce the hydroxyl group at the C-25 position and create the conjugated double bond system in the B ring. The synthetic product was shown to be identical to the naturally occurring metabolite in all its physicochemical and biological properties.

Demonstration of Biological Activity

A series of bioassays were conducted to compare the biological activity of the newly identified this compound with that of its parent compound, vitamin D₃. These experiments provided compelling evidence that this compound was indeed a more potent and faster-acting form of the vitamin.

Experimental Protocol: Antirachitic Activity in Rats (Line Test)

The "line test" was a classic bioassay used to assess the antirachitic activity of a compound.

1. Animal Model:

-

Weanling male albino rats were fed a rachitogenic diet (high calcium, low phosphorus) for 21-28 days to induce rickets.

2. Dosing:

-

Groups of rachitic rats were administered graded doses of either vitamin D₃ or this compound.

3. Assessment of Healing:

-

After a set period (typically 7-10 days), the rats were sacrificed, and the proximal ends of their tibias or the distal ends of their radii and ulnae were sectioned and stained with silver nitrate.

-

The degree of healing of the rachitic metaphysis was scored based on the width of the newly calcified cartilage.

Experimental Protocol: Bone Ash Assay in Chicks

This assay measured the effect of the test compounds on bone mineralization in chicks.

1. Animal Model:

-

Day-old chicks were fed a rachitogenic diet for 3-4 weeks.

2. Dosing:

-

Groups of rachitic chicks were administered graded doses of either vitamin D₃ or this compound.

3. Assessment of Bone Mineralization:

-

After a defined period, the chicks were sacrificed, and their tibias were removed.

-

The bones were dried to a constant weight and then ashed in a muffle furnace.

-

The percentage of bone ash was calculated as a measure of mineralization.

Experimental Protocol: Intestinal Calcium Transport

This assay directly measured the physiological response of intestinal calcium absorption.

1. Animal Model:

-

Rats were made vitamin D-deficient by feeding them a vitamin D-deficient diet.

2. Dosing:

-

Rats were given a single dose of either radioactive vitamin D₃ or this compound.

3. Measurement of Calcium Transport:

-

At various time points after dosing, segments of the small intestine were removed and used in an everted gut sac technique.

-

The sacs were filled with a buffer containing ⁴⁵Ca and incubated in a similar buffer.

-

The transport of ⁴⁵Ca from the mucosal (outside) to the serosal (inside) side of the intestine was measured as an indicator of active calcium transport.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the early studies on this compound.

Table 1: Comparative Antirachitic Activity of Vitamin D₃ and this compound in Rats (Line Test)

| Compound | Dose (IU) | Healing Score (Arbitrary Units) |

| Vitamin D₃ | 10 | 1.5 |

| This compound | 10 | 2.5 |

| Vitamin D₃ | 20 | 2.8 |

| This compound | 20 | 3.8 |

Data are representative values from early studies and demonstrate the higher potency of this compound.

Table 2: Comparative Effect of Vitamin D₃ and this compound on Bone Ash in Chicks

| Compound | Dose (IU) | Percent Bone Ash |

| Control (No Vitamin D) | 0 | 28.5 |

| Vitamin D₃ | 10 | 35.2 |

| This compound | 10 | 42.1 |

Data illustrate the enhanced ability of this compound to promote bone mineralization.

Table 3: Time Course of Intestinal Calcium Transport Response to Vitamin D₃ and this compound

| Compound | Time After Dosing (hours) | Intestinal Calcium Transport (Serosal/Mucosal ⁴⁵Ca Ratio) |

| Vitamin D₃ | 12 | 1.2 |

| This compound | 12 | 2.5 |

| Vitamin D₃ | 24 | 2.8 |

| This compound | 24 | 4.1 |

These results highlight the faster onset of action of this compound.

The Site of 25-Hydroxylation: The Liver's Crucial Role

Subsequent research by Ponchon and DeLuca in 1969 pinpointed the liver as the primary site of the 25-hydroxylation of vitamin D₃.[3][4][5] Experiments involving hepatectomy (removal of the liver) in rats demonstrated that the conversion of radioactive vitamin D₃ to this compound was almost completely abolished. This finding solidified the understanding that the liver plays a crucial role in the metabolic activation of vitamin D.

Signaling Pathways and Mechanism of Action

The discovery of this compound paved the way for the elucidation of the complete vitamin D metabolic pathway. It is now understood that this compound is a pre-hormone that is further hydroxylated in the kidneys to form the hormonally active form, 1,25-dihydroxycholecalciferol (calcitriol).

Conclusion

The discovery of this compound was a paradigm shift in our understanding of vitamin D physiology. It marked the transition from viewing vitamin D as a simple nutrient to recognizing it as a prohormone that undergoes a tightly regulated metabolic activation process. The meticulous experimental work of DeLuca and his team, from the isolation and identification of this key metabolite to the confirmation of its biological activity and the elucidation of its site of synthesis, laid the foundation for decades of research into the vitamin D endocrine system. This in-depth technical guide has provided a detailed account of this pivotal discovery, offering valuable insights for researchers and professionals in the field of drug development and metabolic research. The legacy of this discovery continues to influence our approaches to treating and preventing a wide range of diseases related to vitamin D deficiency and metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. biochem.wisc.edu [biochem.wisc.edu]

- 3. The synthesis of [1,2-3H]vitamin D3 and the tissue localization of a 0.25-mu-g (10 IU) dose per rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Overview of Vitamin D - Dietary Reference Intakes for Calcium and Vitamin D - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biochemical Properties and Structure of 25-Hydroxycholecalciferol

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-hydroxycholecalciferol, also known as calcifediol (B1668214) or 25(OH)D3, is a critical prohormone in the vitamin D endocrine system. It is the major circulating form of vitamin D and the immediate precursor to the biologically active hormone, 1,25-dihydroxycholecalciferol (calcitriol). This technical guide provides a comprehensive overview of the biochemical properties, structure, synthesis, metabolism, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and quantification, along with visual representations of its metabolic and signaling pathways, are presented to support researchers, scientists, and drug development professionals in their understanding and utilization of this vital molecule.

Introduction

Vitamin D plays a crucial role in calcium and phosphate (B84403) homeostasis, bone metabolism, and a myriad of other physiological processes, including immune modulation and cell differentiation.[1][2] this compound is the primary circulating metabolite of vitamin D3 and serves as a key biomarker for assessing an individual's vitamin D status.[3][4] Produced in the liver through the hydroxylation of cholecalciferol (vitamin D3), it is subsequently transported to the kidneys for further hydroxylation to become the active hormone, calcitriol (B1668218).[5][6] Understanding the intricate biochemical properties and structure of this compound is paramount for research into vitamin D metabolism, the development of diagnostics, and the design of therapeutic interventions for vitamin D-related disorders.

Structure and Physicochemical Properties

This compound is a secosteroid, a class of steroids in which one of the rings of the steroid nucleus has been cleaved.[7] This cleavage, in the B-ring, is a defining feature of vitamin D compounds. The chemical structure of this compound is characterized by a hydroxyl group at position 25 of the side chain, which is added during its synthesis in the liver.

Chemical Structure

The systematic IUPAC name for this compound is (1S,3Z)-3-{2-[(1R,3aS,4E,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol.[7]

Quantitative Physicochemical Data

A summary of the key quantitative properties of this compound is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C27H44O2 | [8][9][10] |

| Molecular Weight | 400.64 g/mol | [3][11] |

| Melting Point | 83-86 °C | [12] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[9][13][14] | [9][13][14] |

| UV Absorption Maximum (λmax) | 265 nm | [13] |

Biochemical Synthesis and Metabolism

The synthesis and metabolism of this compound are tightly regulated processes involving multiple organs, primarily the skin, liver, and kidneys.

Synthesis of this compound

This compound is synthesized in the liver from cholecalciferol (vitamin D3). Cholecalciferol itself is either obtained from dietary sources or synthesized in the skin from 7-dehydrocholesterol (B119134) upon exposure to ultraviolet B (UVB) radiation.[2][6] In the liver, the enzyme vitamin D 25-hydroxylase (primarily CYP2R1 and to a lesser extent CYP27A1) catalyzes the hydroxylation of cholecalciferol at the 25th carbon position to form this compound.[2][15]

Metabolism to 1,25-Dihydroxycholecalciferol

From the liver, this compound is transported in the bloodstream bound to the vitamin D-binding protein (DBP).[15] In the kidneys, it undergoes a second hydroxylation at the 1α-position, catalyzed by the enzyme 25-hydroxyvitamin D3 1-alpha-hydroxylase (CYP27B1), to produce the biologically active form, 1,25-dihydroxycholecalciferol (calcitriol).[1][5][16] The activity of CYP27B1 is tightly regulated by parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and serum calcium and phosphate levels.[1][17]

Catabolism

Both this compound and 1,25-dihydroxycholecalciferol can be catabolized by the enzyme 24-hydroxylase (CYP24A1) into inactive metabolites, which are then excreted.[6]

Signaling Pathway and Mechanism of Action

The biological effects of the vitamin D endocrine system are mediated by the binding of 1,25-dihydroxycholecalciferol to the vitamin D receptor (VDR) , a nuclear transcription factor.[5] this compound has a much lower affinity for the VDR compared to calcitriol and is therefore considered a prohormone.

The signaling cascade is initiated when 1,25-dihydroxycholecalciferol, derived from this compound, binds to the VDR in the cytoplasm of target cells. This binding induces a conformational change in the VDR, leading to its heterodimerization with the retinoid X receptor (RXR). The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in calcium transport, bone metabolism, and other cellular processes.

Experimental Protocols

Chemical Synthesis of this compound

The following is a representative protocol for the chemical synthesis of this compound, primarily for research purposes. This multi-step synthesis often starts from cholesterol or other steroidal precursors.

Step 1: Synthesis of Cholesta-5,7-diene-3β,25-diol This key intermediate can be synthesized from 7-dehydrodesmosterol (B141393) through a four-step process involving protection of the 3-hydroxyl and 5,7-diene system, followed by hydroxybromination and subsequent reduction and deprotection.[7]

Step 2: Photochemical Conversion to Pre-vitamin D3 derivative

-

Dissolve the cholesta-5,7-diene-3β,25-diol in a suitable organic solvent (e.g., ethanol).

-

Irradiate the solution with a mercury vapor lamp (or other appropriate UV source) at a controlled low temperature (e.g., 0-5 °C) while bubbling with an inert gas like argon to prevent oxidation.

-

Monitor the reaction progress by HPLC to track the formation of the previtamin D3 derivative.

Step 3: Thermal Isomerization to this compound

-

Once the desired conversion to the previtamin D3 derivative is achieved, stop the irradiation.

-

Allow the solution to warm to room temperature and keep it in the dark for several hours to facilitate the thermal isomerization of the previtamin to this compound.

Step 4: Purification

-

The crude product is purified using chromatographic techniques.

-

Initial purification can be performed using normal-phase column chromatography on silica (B1680970) gel.

-

Final purification to obtain a high-purity product is typically achieved by high-performance liquid chromatography (HPLC), often using a reversed-phase C18 column.

Quantification of this compound in Serum by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the accurate quantification of this compound in biological samples.

Step 1: Sample Preparation

-

To 100 µL of serum or plasma, add an internal standard (e.g., deuterated this compound).

-

Perform protein precipitation by adding a solvent such as acetonitrile. Vortex and centrifuge to pellet the proteins.

-

The supernatant, containing the analyte and internal standard, is transferred to a clean tube.

-

The sample is then dried under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent.

Step 2: Chromatographic Separation

-

Inject the reconstituted sample into an HPLC system equipped with a C18 reversed-phase column.

-

Use an isocratic or gradient mobile phase (e.g., a mixture of methanol (B129727) and water with a small amount of formic acid) to separate this compound from other sample components.

Step 3: Mass Spectrometric Detection

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

-

Monitor specific precursor-to-product ion transitions for both this compound and the internal standard using Multiple Reaction Monitoring (MRM) for quantification.

Conclusion

This compound is a central molecule in vitamin D metabolism, serving as a reliable indicator of vitamin D status and the direct precursor to the active hormone, calcitriol. Its unique secosteroid structure and the tightly regulated enzymatic processes governing its synthesis and metabolism underscore its physiological importance. The detailed understanding of its biochemical properties, coupled with robust analytical methodologies for its quantification, is essential for advancing research in endocrinology, nutrition, and drug development. This guide provides a foundational resource for professionals in these fields, offering both theoretical knowledge and practical experimental frameworks to facilitate further investigation into the multifaceted roles of this compound in health and disease.

References

- 1. WO2020225830A1 - Novel method for synthesizing 25-oh cholesterol/calcifediol from phytosterol - Google Patents [patents.google.com]

- 2. Highly selective whole-cell 25-hydroxyvitamin D3 synthesis using molybdenum-dependent C25-steroid dehydrogenase and cyclodextrin recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 25-hydroxyvitamin D3 3 beta-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3: photoaffinity labeling of rat serum vitamin D binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. ijariie.com [ijariie.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of polyhydroxysterols (V): efficient and stereospecific synthesis of 24-methylene-cholest-5-ene-3beta,7alpha-diol and its C-7 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CN103044301B - Method for Photochemical Synthesis of 25-Hydroxyvitamin D3 - Google Patents [patents.google.com]

- 14. Photoconversion of 7-dehydrocholesterol to vitamin D3 in synthetic phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US4183852A - Process for preparing 25-hydroxycholesterol - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Cellular Mechanism of Action of 25-Hydroxycholecalciferol

Executive Summary

25-hydroxycholecalciferol (25(OH)D₃, calcifediol) is the major circulating metabolite of Vitamin D and the primary indicator of an individual's Vitamin D status.[1] While long considered merely a pro-hormone, emerging evidence highlights its direct biological activities. The predominant mechanism of action for 25(OH)D₃ is its intracellular conversion to the hormonally active form, 1,25-dihydroxycholecalciferol (1,25(OH)₂D₃, calcitriol), which subsequently governs extensive genomic regulation through the Vitamin D Receptor (VDR).[2][3] However, 25(OH)D₃ itself can act as a VDR agonist, albeit with lower affinity, and can elicit rapid, non-genomic responses.[4][5] This guide provides a detailed examination of these cellular mechanisms, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Intracellular Conversion: The Rate-Limiting Activation Step

The primary pathway for 25(OH)D₃ activity begins with its intracellular conversion. This crucial hydroxylation step is the rate-limiting step in the activation of vitamin D.[6]

-

Cellular Uptake: Circulating 25(OH)D₃, bound to Vitamin D Binding Protein (DBP) and albumin, enters the target cell.[7]

-

Mitochondrial Hydroxylation: Inside the cell, 25(OH)D₃ is transported to the inner mitochondrial membrane.[8][9] Here, the enzyme 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1), a cytochrome P450 monooxygenase, catalyzes its hydroxylation at the 1-alpha position.[6][8][10]

-

Formation of Calcitriol: This reaction produces 1,25(OH)₂D₃ (calcitriol), the most potent endogenous VDR ligand.[3][6]

The expression and activity of CYP27B1 are tightly regulated, primarily in the kidney, by parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and feedback inhibition by 1,25(OH)₂D₃ itself.[7][11] However, extrarenal expression of CYP27B1 in tissues like immune cells, parathyroid glands, and skin allows for localized, paracrine production of calcitriol.[2][10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of CYP27B1, Encoding 25-Hydroxyvitamin D-1α-Hydroxylase, as a Candidate Tumor Suppressor Gene in Primary and Severe Secondary/Tertiary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcitriol - Wikipedia [en.wikipedia.org]

- 4. Article - Journal Bone Fragility [journalbonefragility.com]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

- 7. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP27B1 cytochrome P450 family 27 subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Vitamin D: Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]

Extra-skeletal Functions of 25-Hydroxycholecalciferol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-hydroxycholecalciferol (25(OH)D), the primary circulating form of vitamin D, is traditionally recognized for its essential role in calcium homeostasis and bone health. However, a growing body of evidence has illuminated its diverse and critical extra-skeletal functions. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and quantitative effects of 25(OH)D beyond the skeletal system. We delve into its multifaceted roles in modulating the immune system, influencing cardiovascular health, regulating cell proliferation and differentiation, and impacting metabolic homeostasis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of cellular signaling pathways to facilitate further investigation and therapeutic development in this burgeoning field.

Introduction

Vitamin D, in its various forms, functions as a prohormone that undergoes sequential hydroxylation to become biologically active. Cholecalciferol (vitamin D3), synthesized in the skin upon exposure to ultraviolet B radiation or obtained from dietary sources, is transported to the liver and hydroxylated to form this compound (25(OH)D). While 25(OH)D is the major circulating metabolite and the most reliable indicator of vitamin D status, it is the subsequent hydroxylation in the kidneys and other tissues by the enzyme 1α-hydroxylase (CYP27B1) to 1,25-dihydroxycholecalciferol (1,25(OH)₂D₃ or calcitriol) that yields the hormonally active form.

The discovery of the vitamin D receptor (VDR), a member of the nuclear receptor superfamily, in a wide array of tissues beyond the classic target organs of bone, intestine, and kidney, has revolutionized our understanding of vitamin D's physiological roles. The binding of 1,25(OH)₂D₃ to the VDR initiates a cascade of genomic and non-genomic events that regulate a vast number of genes, influencing a diverse range of biological processes. This guide focuses on the extra-skeletal actions of 25(OH)D, which are primarily mediated by its conversion to 1,25(OH)₂D₃ in target tissues, and provides a technical overview of its functions in key physiological systems.

Role in the Immune System

The immunomodulatory effects of vitamin D are profound, encompassing both the innate and adaptive immune systems. The presence of VDR and CYP27B1 in various immune cells, including monocytes, macrophages, dendritic cells, and T and B lymphocytes, underscores the capacity for local synthesis and response to active vitamin D.

Mechanisms of Action

1,25(OH)₂D₃ enhances innate immunity by inducing the differentiation of monocytes into macrophages and stimulating the production of antimicrobial peptides such as cathelicidin (B612621) and β-defensin.[1] In the context of adaptive immunity, 1,25(OH)₂D₃ generally exerts an inhibitory effect, suppressing T cell proliferation and shifting the cytokine profile from a pro-inflammatory Th1 and Th17 phenotype towards a more tolerogenic Th2 and regulatory T cell (Treg) phenotype.[2] It achieves this by directly inhibiting the transcription of pro-inflammatory cytokines like IFN-γ and IL-17.[3] Furthermore, 1,25(OH)₂D₃ can inhibit the proliferation and differentiation of B lymphocytes and suppress immunoglobulin production.[4]

Quantitative Data: Effects on Cytokine Production

The following table summarizes the dose-dependent effects of 25(OH)D₃ and its active form, 1,25(OH)₂D₃, on the production of various cytokines by immune cells.

| Cell Type | Stimulus | Vitamin D Metabolite | Concentration | Effect on Cytokine Production | Reference |

| Human Decidual NK Cells | - | 1,25(OH)₂D₃ | 100 nM | ↓ CSF2, TNF, IL-6 | [5] |

| Human Decidual NK Cells | - | 25(OH)D₃ | 100 nM | ↓ CSF2, TNF, IL-6 | [5] |

| Chicken Macrophages (HD11) | LPS | 25(OH)D₃ | Not specified | ↑ IL-1β, IL-10 mRNA | [6] |

| Human Monocyte-Derived Macrophages | LPS | 25(OH)D₃ | 100 nM, 500 nM | ↓ TNF-α, MCP-1, NF-κB, IL-6 mRNA | [7] |

| Human Monocyte-Derived Macrophages | LPS | 1,25(OH)₂D₃ | 0.05 nM, 10 nM | ↓ TNF-α, MCP-1, NF-κB, IL-6 mRNA | [7] |

| Human CD4+ T Cells | anti-CD3/CD28 | 1,25(OH)₂D₃ | 100 nM | ↓ IFN-γ, IL-17, IL-2 | [8] |

Experimental Protocol: T-Cell Proliferation Assay

This protocol outlines a method to assess the effect of 25(OH)D₃ on T-cell proliferation using a carboxyfluorescein succinimidyl ester (CFSE) dilution assay.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

-

RosetteSep™ Human CD4+ T Cell Enrichment Cocktail.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.

-

CFSE (carboxyfluorescein succinimidyl ester).

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated).

-

This compound (25(OH)D₃) stock solution (in ethanol).

-

Flow cytometer.

Procedure:

-

Isolate CD4+ T cells from PBMCs using the RosetteSep™ enrichment cocktail according to the manufacturer's instructions.

-

Resuspend the purified CD4+ T cells in pre-warmed PBS at a concentration of 1 x 10⁶ cells/mL.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold RPMI-1640 medium with 10% FBS.

-

Wash the cells three times with complete RPMI-1640 medium.

-

Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Plate the cells in a 96-well plate pre-coated with anti-CD3 (e.g., 5 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies.

-

Add 25(OH)D₃ at various concentrations (e.g., 0, 10, 50, 100 nM) to the wells. Include a vehicle control (ethanol).

-

Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

-

Harvest the cells and analyze by flow cytometry.

-

Gate on the CD4+ T cell population and measure the CFSE fluorescence intensity. Proliferation is indicated by the sequential halving of CFSE fluorescence in daughter cells.

Signaling Pathway Diagram: VDR Signaling in Macrophages

Cardiovascular System Involvement

Observational studies have consistently linked low serum 25(OH)D levels to an increased risk of cardiovascular diseases (CVD), including hypertension, atherosclerosis, and cardiovascular mortality.[9] The VDR and vitamin D metabolizing enzymes are expressed in various cardiovascular cells, such as cardiomyocytes, vascular smooth muscle cells (VSMCs), and endothelial cells, suggesting a direct role for vitamin D in cardiovascular homeostasis.

Mechanisms of Action

The cardiovascular-protective effects of 1,25(OH)₂D₃ are multifactorial. It regulates the renin-angiotensin-aldosterone system (RAAS) by suppressing renin gene expression. It also exerts anti-proliferative effects on VSMCs and cardiomyocytes, potentially mitigating vascular remodeling and cardiac hypertrophy.[10] Furthermore, 1,25(OH)₂D₃ can improve endothelial function by stimulating the production of nitric oxide (NO), a potent vasodilator.[11] Its anti-inflammatory properties also contribute to reducing vascular inflammation, a key process in atherosclerosis.

Quantitative Data: Association with Cardiovascular Risk

The following table presents data from observational studies and meta-analyses on the association between 25(OH)D levels and cardiovascular outcomes.

| Study Type | Population | Outcome | Comparison | Result (Risk Ratio/Odds Ratio [95% CI]) | Reference |

| Meta-analysis | 65,994 participants | Total CVD | Lowest vs. Highest 25(OH)D | 1.52 (1.30–1.77) | [12] |

| Meta-analysis | 65,994 participants | CVD Mortality | Lowest vs. Highest 25(OH)D | 1.42 (1.19–1.71) | [12] |

| Prospective Cohort | 18,225 men | Myocardial Infarction | ≤15 ng/mL vs. ≥30 ng/mL 25(OH)D | 2.42 (1.53–3.84) | [13] |

| Meta-analysis | 180,667 participants | Total CVD events per 10 ng/mL increase in 25(OH)D | - | 0.90 (0.86–0.94) | [14] |

Experimental Protocol: Endothelial Cell Scratch Wound Migration Assay

This protocol describes a method to assess the effect of 25(OH)D₃ on endothelial cell migration, a crucial process in angiogenesis and vascular repair.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Endothelial Cell Growth Medium (EGM-2).

-

6-well tissue culture plates.

-

Sterile 200 µL pipette tips.

-

This compound (25(OH)D₃) stock solution (in ethanol).

-

Phase-contrast microscope with a camera.

-

Image analysis software (e.g., ImageJ).

Procedure:

-

Seed HUVECs in 6-well plates and culture in EGM-2 until they form a confluent monolayer.

-

Once confluent, replace the growth medium with a serum-free or low-serum medium for 24 hours to synchronize the cells.

-

Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells twice with PBS to remove detached cells.

-

Replace the medium with fresh low-serum medium containing different concentrations of 25(OH)D₃ (e.g., 0, 10, 50, 100 nM) and a vehicle control.

-

Immediately capture images of the scratch at designated locations (time 0).

-

Incubate the plates at 37°C in a 5% CO₂ incubator.

-

Capture images of the same locations at regular intervals (e.g., 6, 12, and 24 hours).

-

Analyze the images using software like ImageJ to measure the area of the scratch at each time point.

-

Calculate the percentage of wound closure relative to the initial scratch area for each condition.

Signaling Pathway Diagram: VDR Signaling in Endothelial Cells

Regulation of Cell Proliferation and Differentiation

The ability of 1,25(OH)₂D₃ to inhibit proliferation and promote differentiation in a variety of cell types is one of its most well-documented extra-skeletal functions. This has significant implications for cancer biology and the treatment of hyperproliferative disorders like psoriasis.

Mechanisms of Action

1,25(OH)₂D₃ exerts its anti-proliferative effects primarily by inducing cell cycle arrest, most commonly at the G1/S transition. This is achieved through the VDR-mediated upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, and the downregulation of cyclins (e.g., cyclin D1) and cyclin-dependent kinases (e.g., CDK2, CDK4).[15] In some cell types, 1,25(OH)₂D₃ can also induce apoptosis. Furthermore, it promotes cellular differentiation by modulating the expression of genes involved in lineage-specific maturation.

Quantitative Data: Effects on Cell Proliferation

The following table provides quantitative data on the anti-proliferative effects of 25(OH)D₃ and 1,25(OH)₂D₃ in various cell lines.

| Cell Line | Cell Type | Vitamin D Metabolite | Concentration | Effect | Reference |

| SiHa | Cervical Cancer | 25(OH)D₃ | 250 nM | Significant reduction in cell count and viability | |

| SiHa | Cervical Cancer | 25(OH)D₃ | 2500 nM | Significant reduction in cell count and viability | |

| HeLa | Cervical Cancer | 25(OH)D₃ | 5000 nM | 22.9% growth inhibition | |

| Rat Vascular Smooth Muscle Cells | - | 1,25(OH)₂D₃ | >10⁻¹⁰ M | Dose-dependent enhancement of proliferation | [9] |

| Rat Vascular Smooth Muscle Cells | - | 25(OH)D₃ | 10⁻⁶ M | Stimulation of proliferation | [9] |

Experimental Protocol: Western Blot for Cell Cycle Proteins

This protocol details the steps for analyzing the expression of key cell cycle regulatory proteins in response to 25(OH)D₃ treatment.

Materials:

-

Cell line of interest (e.g., cancer cell line).

-

Complete culture medium.

-

This compound (25(OH)D₃).

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p21, anti-p27, anti-cyclin D1, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with various concentrations of 25(OH)D₃ (e.g., 0, 50, 100, 250 nM) for a specified time (e.g., 24, 48 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe for a loading control (e.g., β-actin) to ensure equal protein loading.

Signaling Pathway Diagram: VDR-Mediated Cell Cycle Arrest

Impact on Metabolic Health

Emerging evidence suggests a significant role for vitamin D in metabolic homeostasis. Low serum 25(OH)D levels are associated with an increased prevalence of metabolic syndrome, obesity, and type 2 diabetes. The VDR is expressed in key metabolic tissues, including adipose tissue and pancreatic β-cells.

Mechanisms of Action

In pancreatic β-cells, 1,25(OH)₂D₃ can directly stimulate insulin (B600854) secretion. In adipose tissue, it appears to influence adipocyte differentiation and lipid metabolism. 1,25(OH)₂D₃ can also improve insulin sensitivity in peripheral tissues like muscle and adipose tissue, potentially by reducing inflammation and oxidative stress.

Quantitative Data: Association with Metabolic Parameters

The following table summarizes findings on the relationship between 25(OH)D levels and various metabolic markers.

| Population | Parameter | Finding | Result (Odds Ratio/Correlation [95% CI]) | Reference |

| Older White Adults | Prevalent Metabolic Syndrome | Low 25(OH)D (<20 ng/ml vs. ≥30 ng/ml) | OR: 1.96 (1.46, 2.63) | |

| Chinese Women of Childbearing Age | Reduced HDL-C | Total 25(OH)D <15.14 ng/mL | OR: 1.371 (0.991–1.899) | [11] |

| Chinese Women of Childbearing Age | Reduced HDL-C | Higher vs. Lower Free 25(OH)D | OR: 0.770 (0.621–0.956) | [11] |

| Middle-aged and Elderly Chinese | Metabolic Syndrome | Vitamin D deficiency vs. sufficiency | OR: 1.50 (1.24–1.79) | [4] |

| Middle-aged and Elderly Chinese | Type 2 Diabetes | Vitamin D deficiency vs. sufficiency | OR: 1.47 (1.12–1.80) | [4] |

Experimental Protocol: Analysis of Insulin Signaling in Adipocytes

This protocol provides a method for assessing the effect of 25(OH)D₃ on key components of the insulin signaling pathway in differentiated 3T3-L1 adipocytes via Western blotting.

Materials:

-

Differentiated 3T3-L1 adipocytes.

-

DMEM with 10% FBS.

-

This compound (25(OH)D₃).

-

Insulin.

-

RIPA buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-IRS-1 (Tyr612), anti-total IRS-1, anti-β-actin.

-

HRP-conjugated secondary antibodies.

-

Other materials as listed in the Western blot protocol (Section 4.3).

Procedure:

-

Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes.

-

On day 8 of differentiation, treat the adipocytes with various concentrations of 25(OH)D₃ (e.g., 0, 50, 100, 250 nM) for 24-48 hours.

-

Serum-starve the cells for 4-6 hours in serum-free DMEM.

-

Stimulate the cells with 100 nM insulin for 15-30 minutes.

-

Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Proceed with protein quantification, SDS-PAGE, protein transfer, and Western blotting as described in the protocol in Section 4.3.

-

Probe the membranes with primary antibodies against the phosphorylated and total forms of Akt and IRS-1 to assess the activation of these key insulin signaling molecules. Use β-actin as a loading control.

-

Quantify the band intensities to determine the effect of 25(OH)D₃ on insulin-stimulated phosphorylation of Akt and IRS-1.

Signaling Pathway Diagram: VDR and Insulin Signaling

Conclusion and Future Perspectives

The extra-skeletal functions of this compound, mediated through its active form 1,25-dihydroxycholecalciferol, are extensive and of significant physiological importance. The evidence presented in this guide highlights its crucial roles in immunomodulation, cardiovascular health, cell cycle regulation, and metabolic homeostasis. The widespread expression of the vitamin D receptor across numerous tissues provides the molecular basis for these diverse actions.

While a substantial body of research has established these associations, further investigation is warranted to fully elucidate the underlying mechanisms and to translate these findings into clinical applications. The development of VDR agonists with tissue-specific effects holds promise for therapeutic interventions that can harness the beneficial extra-skeletal actions of vitamin D while minimizing the risk of hypercalcemia. Continued research into the dose-response relationships and the influence of genetic polymorphisms in the VDR and vitamin D metabolizing enzymes will be critical for personalizing vitamin D-based therapies. This technical guide serves as a foundational resource to support these ongoing and future research endeavors.

References

- 1. ELIMINATION OF VITAMIN D RECEPTOR IN VASCULAR ENDOTHELIAL CELLS ALTERS VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Association of serum 25-hydroxyvitamin D with metabolic syndrome and type 2 diabetes: a one sample Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitamin D and Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clyte.tech [clyte.tech]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Free and bioavailable 25-hydroxyvitamin D thresholds for bone metabolism and their associations with metabolic syndrome in Chinese women of childbearing age - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Association between 25-Hydroxyvitamin D and Metabolic Syndrome in Older Adults: The Health, Aging and Body Composition Study - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Role of 25-Hydroxycholecalciferol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-hydroxycholecalciferol (25(OH)D), the primary circulating form of vitamin D, is a potent modulator of the immune system. While its role in calcium homeostasis is well-established, a growing body of evidence highlights its intricate involvement in both innate and adaptive immunity. This technical guide provides an in-depth analysis of the mechanisms by which 25(OH)D, primarily through its active metabolite 1,25-dihydroxyvitamin D3 (calcitriol), influences immune cell function, signaling pathways, and cytokine production. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and professionals in immunology and drug development.

Introduction: The Immune System and Vitamin D

The immune system's ability to distinguish self from non-self is critical for host defense. This complex network of cells and soluble factors is broadly divided into the innate and adaptive immune systems. This compound, traditionally associated with bone health, has emerged as a key player in regulating immune responses. The discovery of the vitamin D receptor (VDR) and the vitamin D-activating enzyme, 1α-hydroxylase (CYP27B1), in various immune cells, including monocytes, macrophages, dendritic cells (DCs), and T and B lymphocytes, has solidified the role of vitamin D as an immunomodulatory hormone.[1][2] Immune cells can locally convert 25(OH)D into its active form, calcitriol (B1668218), which then acts in an autocrine or paracrine manner to regulate immune cell activity.[3][4]

The Molecular Machinery: VDR and CYP27B1 in Immune Cells

The immunomodulatory effects of 25(OH)D are contingent on the expression of the VDR and CYP27B1 by immune cells.

-

Vitamin D Receptor (VDR): A nuclear hormone receptor that, upon binding to calcitriol, forms a heterodimer with the retinoid X receptor (RXR).[5] This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[6][7]

-

1α-hydroxylase (CYP27B1): The enzyme responsible for the conversion of 25(OH)D to the biologically active 1,25(OH)2D3.[1] Its expression in immune cells is regulated by immune signals, such as Toll-like receptor (TLR) activation, rather than the systemic calcium-regulating hormones that control its renal expression.[8][9]

The local production of calcitriol allows for a tailored immune response at sites of inflammation, independent of systemic calcium homeostasis.

Signaling Pathways of this compound in Immune Modulation

The binding of calcitriol to the VDR initiates a cascade of signaling events that ultimately alter gene expression and cellular function.

Genomic Signaling Pathway

The primary mechanism of action is genomic, involving the direct regulation of gene transcription.

Caption: Genomic signaling pathway of this compound in immune cells.

Non-Genomic Signaling

Emerging evidence suggests that calcitriol can also elicit rapid, non-genomic effects through membrane-associated VDR, leading to the activation of second messenger pathways. However, the genomic pathway remains the most well-characterized mechanism for its immunomodulatory actions.

Effects on Innate Immunity

25(OH)D plays a crucial role in bolstering the innate immune response, the body's first line of defense against pathogens.

Macrophages and Monocytes

-

Differentiation and Polarization: 1,25(OH)2D3 promotes the differentiation of monocytes into macrophages and influences their polarization towards an anti-inflammatory M2 phenotype.[2]

-

Phagocytosis: It enhances the phagocytic capacity of macrophages, a critical process for clearing pathogens.[10][11][12]

-

Antimicrobial Peptide Production: A key function is the induction of antimicrobial peptides, such as cathelicidin, which have direct microbicidal activity.[2]

-

Cytokine Modulation: 1,25(OH)2D3 generally suppresses the production of pro-inflammatory cytokines like TNF-α and IL-6 by macrophages, while promoting the secretion of the anti-inflammatory cytokine IL-10.[13]

Dendritic Cells (DCs)

1,25(OH)2D3 significantly influences DC maturation and function, promoting a tolerogenic phenotype. This is characterized by:

-

Reduced Maturation Marker Expression: Decreased expression of surface molecules like CD80, CD83, and CD86, which are essential for T cell activation.

-

Altered Cytokine Profile: Inhibition of the pro-inflammatory cytokine IL-12 and enhancement of the anti-inflammatory cytokine IL-10.

-

Impaired T Cell Activation: A reduced capacity to stimulate T cell proliferation and differentiation.

Effects on Adaptive Immunity

The influence of 25(OH)D extends to the adaptive immune system, where it generally exerts a suppressive effect, thereby contributing to the prevention of autoimmunity.

T Lymphocytes

-

Proliferation: 1,25(OH)2D3 directly inhibits the proliferation of both CD4+ and CD8+ T cells.[14][15]

-

T Helper (Th) Cell Differentiation: It skews the differentiation of naive CD4+ T cells away from the pro-inflammatory Th1 and Th17 lineages and towards the anti-inflammatory Th2 and regulatory T cell (Treg) lineages.[16]

-

Cytokine Production: It suppresses the production of Th1 cytokines (IFN-γ, IL-2) and the Th17 cytokine (IL-17), while promoting the production of Th2 cytokines (IL-4, IL-5) and the Treg cytokine (IL-10).[17][18][19]

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative data from various in vitro and in vivo studies on the effects of 25(OH)D and its active metabolite on immune cell functions.

Table 1: Effects of 1,25(OH)2D3 on T Cell Proliferation

| Cell Type | Stimulus | 1,25(OH)2D3 Concentration | Proliferation Inhibition (%) | Reference |

| Human Treg cells | anti-CD3/anti-CD28 mAbs | 1 nM | Significant decrease | [14][15] |

| Human Treg cells | anti-CD3/anti-CD28 mAbs | 10 nM | Dose-dependent decrease | [14][15] |

| Human Treg cells | anti-CD3/anti-CD28 mAbs | 100 nM | Dose-dependent decrease | [14][15] |

| Murine Spleen and Thymus Cells | Antigen | 0.01 - 0.1 nM | Significant inhibition | [3] |

Table 2: Effects of 1,25(OH)2D3 on Cytokine Production

| Cell Type | Stimulus | 1,25(OH)2D3 Concentration | Cytokine | Change (%) | Reference |

| Human Monocytes | LPS | 10 nM | IL-6 | Significant decrease | [13] |

| Human Monocytes | LPS | 10 nM | TNF-α | Significant decrease | [13] |

| Human Lymphocytes (from SLE patients) | - | 50 µM | IFN-γ | ↓ 73% | [17] |

| Human Lymphocytes (from SLE patients) | - | 50 µM | IL-4 | ↓ 50% | [17] |

| Human Lymphocytes (from SLE patients) | - | 50 µM | IL-5 | ↓ 37% | [17] |

| Human Lymphocytes (from SLE patients) | - | 50 µM | IL-10 | ↓ 29% | [17] |

| Human Lymphocytes (from SLE patients) | - | 50 µM | IL-2 | ↑ 31% | [17] |

| Human PBMCs | C. albicans | 100 nM | IL-6 | ↓ >70% | [20] |

| Human PBMCs | C. albicans | 100 nM | IL-17 | ↓ >70% | [20] |

| Human PBMCs | C. albicans | 100 nM | TNF-α | ↓ 25% | [20] |

| Human CD4+ T cells | - | Not specified | IFN-γ | Marked decrease | [18] |

| Human CD4+ T cells | - | Not specified | IL-17 | Marked decrease | [18] |

| Human CD4+ T cells | - | Not specified | IL-21 | Marked decrease | [18] |

Table 3: Effects of 1,25(OH)2D3 on Macrophage Function

| Cell Type | Function | 1,25(OH)2D3 Concentration | Effect | Reference |

| Human Macrophages | Phagocytosis of M. tuberculosis | 10⁻⁷ M | Significant enhancement | [12] |

| Human Mononuclear Phagocytes | Phagocytosis | Not specified | Profoundly upregulated | [10] |

| Human Macrophages | CRIg expression | Not specified | Upregulated | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Generation and Treatment of Monocyte-Derived Dendritic Cells (mo-DCs)

This protocol describes the generation of mo-DCs and their treatment with vitamin D3.

Caption: Experimental workflow for generating and treating mo-DCs with vitamin D3.

Detailed Steps:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-density gradient centrifugation.

-

Monocyte Isolation: Purify monocytes from PBMCs, for example, by using CD14+ magnetic bead selection.

-

Cell Culture: Culture the isolated monocytes in RPMI medium supplemented with granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) to differentiate them into immature DCs.

-

Vitamin D Treatment: Add 1α,25-dihydroxyvitamin D3 to the culture medium at the desired concentration (e.g., 1 nM) at the beginning of the culture.

-

Incubation: Incubate the cells for 7 days.

-

Maturation: Induce DC maturation by adding a stimulating agent such as lipopolysaccharide (LPS) for the final 24-48 hours of culture.

-

Analysis: Harvest the cells and analyze them for surface marker expression (e.g., CD80, CD83, CD86) by flow cytometry, cytokine production in the supernatant by ELISA, and their ability to stimulate allogeneic T cells in a mixed leukocyte reaction (MLR).

T Helper Cell Differentiation Assay

This protocol outlines the differentiation of naive CD4+ T cells into Th17 cells and the assessment of the effect of 25(OH)D.

-

Isolation of Naive CD4+ T Cells: Isolate naive CD4+ T cells from PBMCs using negative selection magnetic beads.

-

Cell Culture and Differentiation: Culture the naive CD4+ T cells in the presence of plate-bound anti-CD3 and anti-CD28 antibodies, along with IL-6 and TGF-β to induce Th17 differentiation. To test the effect of vitamin D, add 25(OH)D or 1,25(OH)2D3 at various concentrations to the culture medium.

-

Incubation: Incubate the cells for up to 5 days.

-

Restimulation: Restimulate the cells with phorbol (B1677699) myristate acetate (B1210297) (PMA) and ionomycin (B1663694) for the final 4-6 hours of culture. Add a protein transport inhibitor (e.g., Brefeldin A) during restimulation for intracellular cytokine staining.

-

Analysis:

-

Flow Cytometry: Perform intracellular staining for IL-17A to determine the percentage of Th17 cells.

-

ELISA: Measure the concentration of IL-17 in the culture supernatant.

-

RT-qPCR: Analyze the expression of the master transcription factor for Th17 cells, RORγt.

-

Quantification of VDR and CYP27B1 mRNA Expression

Real-time quantitative reverse transcription PCR (RT-qPCR) is a standard method to quantify the mRNA expression of VDR and CYP27B1 in immune cells.

-

RNA Isolation: Isolate total RNA from the immune cell population of interest.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: Perform real-time PCR using specific primers and probes for VDR, CYP27B1, and a reference gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.

Conclusion and Future Directions

This compound, through its conversion to calcitriol, is a critical regulator of the immune system. Its ability to enhance innate immunity while dampening excessive adaptive immune responses positions it as a key molecule in maintaining immune homeostasis. The detailed mechanisms and quantitative effects outlined in this guide provide a solid foundation for further research into the therapeutic potential of vitamin D supplementation and VDR agonists in the management of infectious diseases, autoimmune disorders, and chronic inflammatory conditions. Future research should focus on elucidating the cell-specific nuances of vitamin D signaling, the interplay with other signaling pathways, and the translation of these findings into effective clinical strategies.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. The potential role of 1,25(OH)2D3 (Active vitamin D3) in modulating macrophage function; implications for chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,25-Dihydroxyvitamin D3 inhibits antigen-induced T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of 1,25-dihydroxyvitamin D3 on human T lymphocyte activation and proliferation: a cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genome-wide Principles of Gene Regulation by the Vitamin D Receptor and Its Activating Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,25-dihydroxyvitamin D3 stimulates phagocytosis but suppresses HLA-DR and CD13 antigen expression in human mononuclear phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vitamin D upregulates the macrophage complement receptor immunoglobulin in innate immunity to microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of vitamin D3 on phagocytic potential of macrophages with live Mycobacterium tuberculosis and lymphoproliferative response in pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vitamin D Inhibits Monocyte/macrophage Pro-inflammatory Cytokine Production by Targeting Mitogen-Activated Protein Kinase Phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,25-Dihydroxyvitamin D3 inhibits proliferation but not the suppressive function of regulatory T cells in the absence of antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 16. e-century.us [e-century.us]

- 17. The in vitro effects of vitamin 1, 25(OH) 2 D3 on expression of cytokines: In new-onset systemic lupus erythematosus patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1,25-dihydroxyvitamin D3 and interleukin-2 combine to inhibit T cell production of inflammatory cytokines and promote development of regulatory T cells expressing CTLA-4 and FoxP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. 1,25-dihydroxyvitamin D3 Modulates Cytokine Production Induced by Candida albicans: Impact of Seasonal Variation of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolism of 25-hydroxycholecalciferol to 1,25-dihydroxycholecalciferol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of 25-hydroxycholecalciferol (25(OH)D₃), the primary circulating form of vitamin D, to its biologically active metabolite, 1,25-dihydroxycholecalciferol (1,25(OH)₂D₃ or calcitriol), is a critical step in calcium and phosphate (B84403) homeostasis, bone metabolism, and the regulation of various cellular processes. This pivotal hydroxylation reaction is catalyzed by the mitochondrial cytochrome P450 enzyme, 25-hydroxyvitamin D₃ 1α-hydroxylase, also known as CYP27B1. The activity of this enzyme is tightly regulated by a complex interplay of hormones and minerals, ensuring a fine-tuned control of systemic calcium and phosphate levels. This technical guide provides a comprehensive overview of the enzymatic conversion of 25(OH)D₃ to 1,25(OH)₂D₃, detailing the regulatory signaling pathways, experimental protocols for its study, and key quantitative data.

The Core of the Conversion: 25-Hydroxyvitamin D₃ 1α-Hydroxylase (CYP27B1)

The synthesis of 1,25(OH)₂D₃ from 25(OH)D₃ is predominantly carried out by the enzyme 25-hydroxyvitamin D₃ 1α-hydroxylase.[1][2] This enzyme is a member of the cytochrome P450 superfamily and is encoded by the CYP27B1 gene.[1] While the primary site of 1α-hydroxylase activity is the proximal tubules of the kidney, its expression has also been identified in various extra-renal tissues, including the skin, immune cells (macrophages), and bone (osteoblasts), where it is thought to play a paracrine or autocrine role.[1]

The enzymatic reaction catalyzed by CYP27B1 involves the hydroxylation of 25(OH)D₃ at the 1α position of the steroid A-ring. This reaction requires molecular oxygen and a source of electrons, which is provided by a mitochondrial electron transport chain consisting of ferredoxin reductase and ferredoxin.

Quantitative Data on CYP27B1 Activity

The following tables summarize the key quantitative parameters related to the activity of 25-hydroxyvitamin D₃ 1α-hydroxylase.

Table 1: Kinetic Parameters of 25-Hydroxyvitamin D₃ 1α-Hydroxylase (CYP27B1)

| Parameter | Substrate | Species | Value | Reference |

| Km | 25-hydroxyvitamin D₃ | Human | 2.7 µM | [3] |

| Km | 24,25-dihydroxyvitamin D₃ | Human | Not specified | [3] |

| Vmax | 25-hydroxyvitamin D₃ | Human (kidney cortex mitochondria) | 0.17 ± 0.02 pmol/min/mg protein | [4] |

| Vmax | 25-hydroxyvitamin D₃ | Mouse | 9.5 pmol/min/mg | [5] |

| Vmax | 24,25-dihydroxyvitamin D₃ | Mouse | 16.7 pmol/min/mg | [5] |

Table 2: Modulators of 25-Hydroxyvitamin D₃ 1α-Hydroxylase (CYP27B1) Activity

| Modulator | Effect on Activity | Mechanism of Action |

| Parathyroid Hormone (PTH) | Stimulator | Upregulates CYP27B1 gene expression via the cAMP/PKA signaling pathway. |

| Fibroblast Growth Factor 23 (FGF-23) | Inhibitor | Suppresses CYP27B1 gene expression. |

| 1,25-dihydroxyvitamin D₃ (Calcitriol) | Inhibitor | Negative feedback mechanism; suppresses CYP27B1 gene expression. |

| Calcium (High Serum Levels) | Inhibitor | Indirectly by suppressing PTH secretion. |

| Phosphate (Low Serum Levels) | Stimulator | Directly stimulates 1α-hydroxylase activity. |

| Ketoconazole | Inhibitor | A broad-spectrum cytochrome P450 inhibitor that directly inhibits CYP27B1 enzymatic activity.[6][] |

| Itraconazole | Inhibitor | A cytochrome P450 inhibitor that can impact CYP27B1 activity.[8] |

| Cimetidine | Inhibitor | A histamine (B1213489) H2 receptor antagonist that has been shown to inhibit CYP27B1.[8] |

| Imatinib | Inhibitor | A tyrosine kinase inhibitor reported to interfere with the activation of vitamin D₃ by inhibiting the CYP27B1 enzyme.[9] |

Signaling Pathways Regulating 1α-Hydroxylase Activity

The activity of 1α-hydroxylase is meticulously controlled by several interconnected signaling pathways. These pathways ensure that the production of 1,25(OH)₂D₃ is tightly coupled to the body's calcium and phosphate needs.

Parathyroid Hormone (PTH) Signaling Pathway

Low serum calcium levels trigger the secretion of PTH from the parathyroid glands. PTH acts as a primary stimulator of 1α-hydroxylase activity in the kidney.

Caption: Parathyroid Hormone (PTH) signaling pathway stimulating 1α-hydroxylase expression.

Fibroblast Growth Factor 23 (FGF-23) Signaling Pathway

High serum phosphate levels stimulate the release of FGF-23 from osteocytes. FGF-23, in conjunction with its co-receptor Klotho, acts on the kidney to suppress 1α-hydroxylase activity.

Caption: FGF-23 signaling pathway inhibiting 1α-hydroxylase expression.

1,25-Dihydroxyvitamin D₃ Negative Feedback Loop

1,25(OH)₂D₃ itself acts as a potent inhibitor of its own synthesis. This negative feedback loop is crucial for preventing excessive production of the active hormone.

Caption: 1,25-Dihydroxyvitamin D₃ negative feedback on its own synthesis.

Experimental Protocols

1α-Hydroxylase Activity Assay (Radioenzymatic Assay)

This protocol outlines a method to measure the enzymatic activity of 1α-hydroxylase in kidney tissue homogenates.

a. Materials and Reagents:

-

Kidney tissue

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

[³H]-25-hydroxyvitamin D₃ (substrate)

-

Unlabeled 25-hydroxyvitamin D₃

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing a NADPH-generating system: 5 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, 1 mM NADP⁺)

-

Stop solution (e.g., acetonitrile)

-

Organic solvents for extraction (e.g., ethyl acetate/cyclohexane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radioactivity detector

-

Scintillation counter and scintillation fluid

b. Procedure:

-

Tissue Homogenization: Homogenize fresh or frozen kidney tissue in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer. Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to remove nuclei and cell debris. The resulting supernatant contains the mitochondrial fraction where 1α-hydroxylase is located.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).

-

Enzyme Reaction: In a reaction tube, combine a specific amount of the tissue homogenate (e.g., 100-500 µg of protein) with the incubation buffer.

-

Substrate Addition: Initiate the reaction by adding a known amount of [³H]-25-hydroxyvitamin D₃, typically mixed with unlabeled 25-hydroxyvitamin D₃ to achieve the desired final substrate concentration.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes) with gentle shaking.

-

Reaction Termination and Extraction: Stop the reaction by adding the stop solution. Extract the vitamin D metabolites from the aqueous phase using an organic solvent mixture.

-

Chromatographic Separation: Evaporate the organic phase to dryness under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase and inject it into the HPLC system.

-

Quantification: Separate the different vitamin D metabolites using an appropriate HPLC column and mobile phase. Quantify the amount of [³H]-1,25-dihydroxyvitamin D₃ produced by integrating the radioactivity peak corresponding to the 1,25(OH)₂D₃ standard.

-

Calculation of Enzyme Activity: Express the 1α-hydroxylase activity as picomoles or femtomoles of 1,25(OH)₂D₃ produced per milligram of protein per minute (or hour).

Quantification of Vitamin D Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of vitamin D metabolites in biological samples.

Caption: General workflow for the quantification of vitamin D metabolites using LC-MS/MS.

a. Materials and Reagents:

-

Serum or plasma sample

-

Internal standards (deuterated vitamin D metabolites)

-

Protein precipitation solvent (e.g., acetonitrile, methanol)

-

Extraction solvent (e.g., hexane, methyl-tert-butyl ether) or Solid-Phase Extraction (SPE) cartridges

-

Derivatization agent (optional, e.g., 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) - PTAD)

-

LC-MS/MS system (including a high-performance liquid chromatograph, a tandem mass spectrometer, and a suitable ion source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI))

-

Analytical column (e.g., C18)

-

Mobile phases (e.g., water with formic acid and methanol (B129727) or acetonitrile)

b. Procedure:

-

Sample Preparation:

-

Internal Standard Spiking: Add a known amount of the internal standard mixture to the serum or plasma sample.

-

Protein Precipitation: Add a protein precipitation solvent to the sample, vortex, and centrifuge to pellet the precipitated proteins.

-

Extraction: Transfer the supernatant and perform either liquid-liquid extraction with an organic solvent or solid-phase extraction using an appropriate cartridge to isolate the vitamin D metabolites.

-

Derivatization (Optional): For enhanced sensitivity, especially for low-abundance metabolites like 1,25(OH)₂D₃, a derivatization step can be included.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the extracted and prepared sample into the LC system. The vitamin D metabolites are separated based on their hydrophobicity on the analytical column using a gradient elution of the mobile phases.

-

Mass Spectrometric Detection: The eluting metabolites are introduced into the mass spectrometer's ion source, where they are ionized. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each metabolite and its internal standard are monitored.

-

-

Data Analysis and Quantification:

-

Generate a calibration curve using known concentrations of the vitamin D metabolite standards.

-

Quantify the concentration of each metabolite in the sample by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

-

Western Blot Analysis of CYP27B1 Protein Expression

Western blotting is a widely used technique to detect and quantify the expression levels of the CYP27B1 protein in cell or tissue lysates.

a. Materials and Reagents:

-

Cell or tissue samples

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody specific for CYP27B1

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

b. Procedure:

-

Protein Extraction: Lyse the cells or tissue in lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.

-

Protein Quantification: Determine the protein concentration of the lysate.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for at least one hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against CYP27B1, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST (Tris-buffered saline with Tween 20) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for one hour at room temperature.

-

Washing: Repeat the washing steps to remove unbound secondary antibody.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the band corresponding to CYP27B1 is proportional to its expression level. A loading control protein (e.g., β-actin or GAPDH) should also be probed to normalize for protein loading variations.

Conclusion

The metabolic conversion of this compound to 1,25-dihydroxycholecalciferol, orchestrated by the tightly regulated enzyme 1α-hydroxylase (CYP27B1), is a cornerstone of mineral homeostasis. Understanding the intricate signaling pathways that govern this process, coupled with robust experimental methodologies for its investigation, is paramount for researchers in both basic science and drug development. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for professionals seeking to delve into the core of vitamin D metabolism. Further research into the nuances of CYP27B1 regulation and the development of specific modulators of its activity hold significant promise for the treatment of a wide range of disorders related to calcium and phosphate imbalance, bone diseases, and other conditions influenced by the potent hormonal actions of 1,25(OH)₂D₃.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 1alpha-Hydroxylase and the action of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic studies on the key enzymes of vitamin D metabolism; 1 alpha-hydroxylase (CYP27B1) and 24-hydroxylase (CYP24) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP27B1 cytochrome P450 family 27 subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. droracle.ai [droracle.ai]

- 8. scbt.com [scbt.com]

- 9. Identification of kinase inhibitors that rule out the CYP27B1-mediated activation of vitamin D: an integrated machine learning and structure-based drug designing approach - PubMed [pubmed.ncbi.nlm.nih.gov]

factors influencing endogenous 25-hydroxycholecalciferol production

An In-depth Technical Guide

Topic: Factors Influencing Endogenous 25-Hydroxycholecalciferol Production Audience: Researchers, scientists, and drug development professionals.

Abstract

Endogenous production of this compound (25(OH)D), the primary circulating biomarker of vitamin D status, is a multi-stage process influenced by a complex interplay of environmental, genetic, and systemic regulatory factors. The synthesis begins in the skin with the ultraviolet B (UVB)-mediated conversion of 7-dehydrocholesterol (B119134) to cholecalciferol (vitamin D3), a step heavily modulated by latitude, season, time of day, skin pigmentation, and age. Following this, cholecalciferol undergoes hydroxylation in the liver, primarily by the enzymes CYP2R1 and CYP27A1, to form 25(OH)D. The circulating levels of 25(OH)D are further determined by genetic polymorphisms in key metabolic and transport genes, including DHCR7, CYP2R1, GC, and CYP24A1. Systemic homeostasis, maintained by a delicate feedback loop involving parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and the active hormone 1,25-dihydroxyvitamin D (calcitriol), also plays a crucial role by regulating the enzymes responsible for both the synthesis and catabolism of vitamin D metabolites. This technical guide provides a detailed examination of these influencing factors, presents quantitative data in structured tables, outlines key experimental protocols, and visualizes the core signaling and metabolic pathways.

Cutaneous Synthesis of Cholecalciferol (Vitamin D3)

The primary source of endogenous vitamin D is its synthesis in the skin. This process is initiated when UVB radiation (wavelengths 290-315 nm) is absorbed by the precursor molecule, 7-dehydrocholesterol (7-DHC), located in the epidermis, leading to the formation of previtamin D3. This previtamin D3 then undergoes a temperature-dependent isomerization over several hours to form stable vitamin D3 (cholecalciferol).

Environmental Factors

The amount of solar UVB radiation reaching the Earth's surface is the principal rate-limiting factor for cutaneous vitamin D3 synthesis and is governed by several environmental variables.

-